molecular formula C5H10O2 B3054206 sec-Butyl formate CAS No. 589-40-2

sec-Butyl formate

Cat. No.: B3054206
CAS No.: 589-40-2
M. Wt: 102.13 g/mol
InChI Key: OAEQYDZVVPONKW-UHFFFAOYSA-N
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Description

sec-Butyl formate: is an organic compound with the molecular formula C5H10O2 . It is an ester formed from the reaction of formic acid and sec-butanol. This compound is known for its fruity odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl formate can be synthesized through the esterification of formic acid with sec-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

HCOOH+CH3CH2CH(OH)CH3HCOOCH2CH(CH3)CH3+H2O\text{HCOOH} + \text{CH3CH2CH(OH)CH3} \rightarrow \text{HCOOCH2CH(CH3)CH3} + \text{H2O} HCOOH+CH3CH2CH(OH)CH3→HCOOCH2CH(CH3)CH3+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where formic acid and sec-butanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: sec-Butyl formate can undergo oxidation reactions to form this compound oxides.

    Reduction: It can be reduced to sec-butanol and formic acid.

    Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: this compound oxides.

    Reduction: sec-Butanol and formic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

sec-Butyl formate has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It can be used in the preparation of biological samples for analysis.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of sec-butyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to form formic acid and sec-butanol. The formic acid can then participate in various biochemical pathways, while sec-butanol can be metabolized in the body.

Comparison with Similar Compounds

    n-Butyl formate: An ester with a similar structure but with a straight-chain butyl group.

    Isobutyl formate: An ester with a branched isobutyl group.

    tert-Butyl formate: An ester with a tert-butyl group.

Comparison:

    n-Butyl formate: Has a straight-chain structure, making it less sterically hindered compared to sec-butyl formate.

    Isobutyl formate: Has a branched structure similar to this compound but with different branching, affecting its reactivity and physical properties.

    tert-Butyl formate: Has a more sterically hindered structure, which can influence its reactivity and stability.

This compound is unique due to its specific branching, which affects its physical and chemical properties, making it suitable for specific applications where other butyl formates may not be as effective.

Properties

IUPAC Name

butan-2-yl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEQYDZVVPONKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862249
Record name formic acid, 1-methylpropyl ester
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Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-40-2
Record name sec-Butyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-40-2
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Record name Formic acid, 1-methylpropyl ester
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Record name sec-Butyl formate
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Record name Formic acid, 1-methylpropyl ester
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Record name formic acid, 1-methylpropyl ester
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Record name Formic acid, 1-methylpropyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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